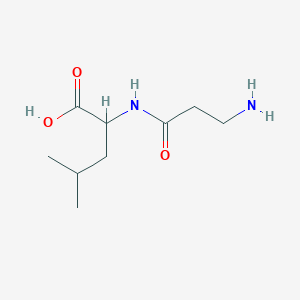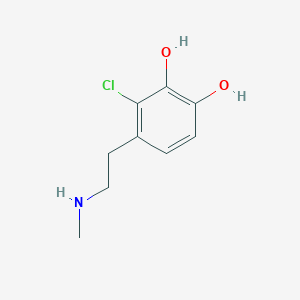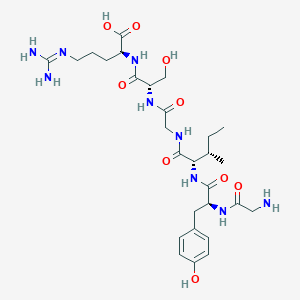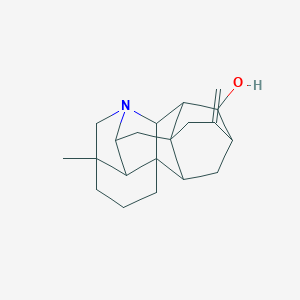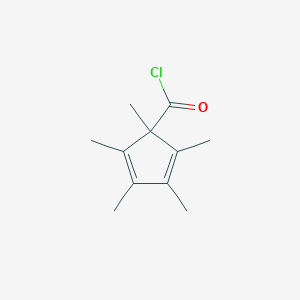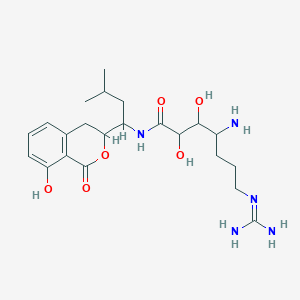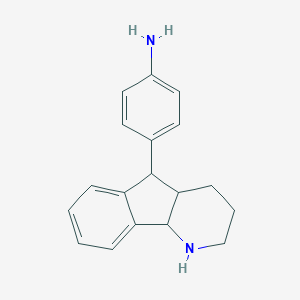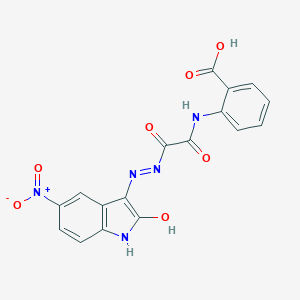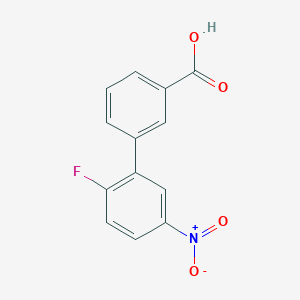![molecular formula C27H48O6 B025681 Peroxide, [1,3,5-benzenetriyltris(1-methylethylidene)]tris[(1,1-dimethylethyl) CAS No. 19931-81-8](/img/structure/B25681.png)
Peroxide, [1,3,5-benzenetriyltris(1-methylethylidene)]tris[(1,1-dimethylethyl)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Peroxide, [1,3,5-benzenetriyltris(1-methylethylidene)]tris[(1,1-dimethylethyl)] is a triarylamine-based organic peroxide that has been synthesized and studied extensively in recent years. It has been found to have potential applications in various fields, including materials science, organic chemistry, and biochemistry.
Mecanismo De Acción
The mechanism of action of peroxide, [1,3,5-benzenetriyltris(1-methylethylidene)]tris[(1,1-dimethylethyl)] involves the formation of free radicals upon decomposition, which can initiate radical polymerization reactions or induce oxidative stress in biological systems. The decomposition of peroxide, [1,3,5-benzenetriyltris(1-methylethylidene)]tris[(1,1-dimethylethyl)] can be triggered by various stimuli, such as heat, light, or chemical reagents.
Biochemical and Physiological Effects
Peroxide, [1,3,5-benzenetriyltris(1-methylethylidene)]tris[(1,1-dimethylethyl)] has been found to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of bacterial growth, and the modulation of redox signaling pathways. Its potential toxicity and cytotoxicity have also been investigated.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using peroxide, [1,3,5-benzenetriyltris(1-methylethylidene)]tris[(1,1-dimethylethyl)] in laboratory experiments include its high reactivity, its ability to initiate radical polymerization reactions, and its potential applications in various fields. However, its potential toxicity and instability under certain conditions can limit its use in some experiments.
Direcciones Futuras
Some of the future directions for research on peroxide, [1,3,5-benzenetriyltris(1-methylethylidene)]tris[(1,1-dimethylethyl)] include the development of new synthesis methods with improved yields and selectivity, the investigation of its potential applications in energy storage and conversion devices, and the elucidation of its mechanism of action in biological systems. Additionally, the potential toxicity and cytotoxicity of peroxide, [1,3,5-benzenetriyltris(1-methylethylidene)]tris[(1,1-dimethylethyl)] should be further investigated to ensure its safe use in laboratory experiments.
In conclusion, peroxide, [1,3,5-benzenetriyltris(1-methylethylidene)]tris[(1,1-dimethylethyl)] is a promising chemical compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, and limitations have been discussed in this paper. Further research is needed to fully understand its potential and limitations.
Métodos De Síntesis
Peroxide, [1,3,5-benzenetriyltris(1-methylethylidene)]tris[(1,1-dimethylethyl)] can be synthesized using a variety of methods, including the reaction of triarylamine with hydrogen peroxide in the presence of a catalyst. The yield of the reaction can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and concentration of the reactants.
Aplicaciones Científicas De Investigación
Peroxide, [1,3,5-benzenetriyltris(1-methylethylidene)]tris[(1,1-dimethylethyl)] has been used in various scientific research applications, including as a radical initiator in polymerization reactions, as a sensitizer in photodynamic therapy, and as a probe in fluorescence imaging. It has also been studied for its potential applications in organic electronics and as a redox mediator in energy storage devices.
Propiedades
Número CAS |
19931-81-8 |
|---|---|
Nombre del producto |
Peroxide, [1,3,5-benzenetriyltris(1-methylethylidene)]tris[(1,1-dimethylethyl) |
Fórmula molecular |
C27H48O6 |
Peso molecular |
468.7 g/mol |
Nombre IUPAC |
1,3,5-tris(2-tert-butylperoxypropan-2-yl)benzene |
InChI |
InChI=1S/C27H48O6/c1-22(2,3)28-31-25(10,11)19-16-20(26(12,13)32-29-23(4,5)6)18-21(17-19)27(14,15)33-30-24(7,8)9/h16-18H,1-15H3 |
Clave InChI |
WKKRYWQLVOISAU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OOC(C)(C)C1=CC(=CC(=C1)C(C)(C)OOC(C)(C)C)C(C)(C)OOC(C)(C)C |
SMILES canónico |
CC(C)(C)OOC(C)(C)C1=CC(=CC(=C1)C(C)(C)OOC(C)(C)C)C(C)(C)OOC(C)(C)C |
Otros números CAS |
19931-81-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




